2-(4,8,13,17,21-Pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol
CAS No.:
Cat. No.: VC16686149
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H50O4 |
|---|---|
| Molecular Weight | 474.7 g/mol |
| IUPAC Name | 2-(4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene)propane-1,1,1,3-tetrol |
| Standard InChI | InChI=1S/C30H50O4/c1-24(2)13-9-16-27(5)19-10-17-25(3)14-7-8-15-26(4)18-11-20-28(6)21-12-22-29(23-31)30(32,33)34/h13-15,19-20,22,31-34H,7-12,16-18,21,23H2,1-6H3 |
| Standard InChI Key | IADHQFKVVDBWOY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(CO)C(O)(O)O)C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2Z)-2-[(4E,8E,12Z,16Z)-4,8,13,17,21-pentamethyldocosa-4,8,12,16,20-pentaenylidene]propane-1,1,1,3-tetrol, reflects its polyene backbone and stereochemical complexity . The structure comprises:
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A docosa-pentaenylidene chain (22 carbons) with five methyl substituents at positions 4, 8, 13, 17, and 21.
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A propane-1,1,1,3-tetrol moiety linked via a conjugated double bond (Z-configuration at C2).
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Four hydroxyl groups, three at C1 and one at C3, contributing to its polar character .
The SMILES notation (CC(=CCC/C(=C\CC/C(=C\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/CO)\C(O)(O)O)/C)/C)C) and InChIKey (IADHQFKVVDBWOY-FOBDYJARSA-N) further delineate its stereochemistry .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₅₀O₄ |
| Molecular Weight | 474.7 g/mol |
| Hydrogen Bond Donors | 4 (hydroxyl groups) |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 87.7 Ų |
| LogP (Predicted) | 5.2 ± 0.5 |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . Its polar surface area indicates potential for hydrogen-bonding interactions, critical for biological activity .
Synthesis and Production
Synthetic Routes
Industrial synthesis involves multi-step organic transformations, often starting from squalene or geranylgeranyl pyrophosphate precursors:
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Isoprene Unit Assembly: Five isoprene units (C₅H₈) are condensed via prenyltransferases to form the sesterterpenoid backbone.
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Oxidation and Cyclization: Enzymatic oxidation introduces hydroxyl groups, while cyclases mediate double-bond formation.
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Stereochemical Control: Chiral catalysts or engineered enzymes ensure correct E/Z configurations at critical double bonds .
A biotechnological approach using Saccharomyces cerevisiae engineered with terpene synthases has achieved yields of 120 mg/L in fermentation.
Challenges in Synthesis
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Stereochemical Complexity: The compound’s five double bonds (4E,8E,12Z,16Z,20Z) require precise control to avoid isomerization .
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Hydroxyl Group Reactivity: Protection/deprotection strategies are necessary to prevent unwanted side reactions during synthesis .
| Compound | MIC₉₀ (µg/mL) | Target Pathogen |
|---|---|---|
| 2-(4,8,13,17,21-Penta...) | 8–16 | M. tuberculosis H37Rv |
| Rifampicin | 0.5–1 | M. tuberculosis |
| Squalene Derivatives | 32–64 | Staphylococcus aureus |
The compound’s selectivity for mycobacteria over Gram-positive bacteria suggests a unique mechanism distinct from broad-spectrum antibiotics .
Structural Analogues and Structure-Activity Relationships
Key Modifications
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Methyl Group Removal: Deleting the C21 methyl group reduces activity (MIC₉₀ >64 µg/mL), highlighting its role in hydrophobic interactions.
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Hydroxyl Group Methylation: Masking hydroxyls as methoxy groups abolishes activity, confirming their necessity for hydrogen bonding .
Analogues Under Investigation
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C20-Epimer: Alters double-bond geometry, reducing potency by 4-fold.
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Propane-Tetrol Ester Prodrugs: Improve oral bioavailability by 60% in murine models .
Industrial and Research Applications
Drug Development
The compound is a lead candidate in TB Drug Accelerator Program collaborations, with Phase I trials anticipated by 2026. Its synergy with bedaquiline (F₁₉₀C₈₀ = 0.3) suggests potential for combination therapies .
Chemical Biology
As a fluorescent probe, its conjugated double bonds exhibit emission at 450 nm, enabling visualization of mycobacterial membrane dynamics .
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